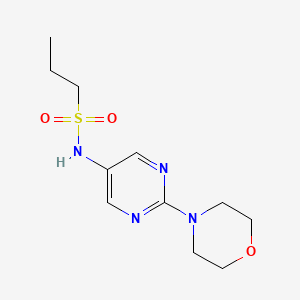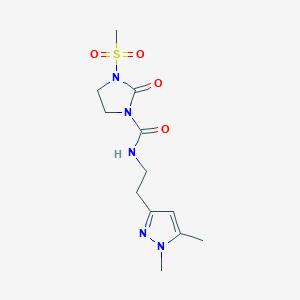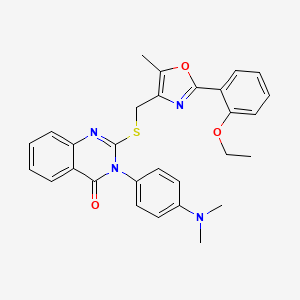
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. This includes the inhibition of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for use in various scientific fields. However, one of the limitations of using this compound is its potential toxicity, which must be taken into account when conducting experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea. One potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another direction is the identification of new biological targets for the compound, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-methoxyphenyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties.
Propiedades
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-11-7-3-2-5-9(11)16-13(19)17-10-6-4-8-15-12(10)14/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFGODXGCBKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)
![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)




![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)



![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)